molecular formula C8H17NO B582345 3-Propylpiperidin-3-ol CAS No. 1343834-84-3

3-Propylpiperidin-3-ol

Cat. No.: B582345
CAS No.: 1343834-84-3
M. Wt: 143.23
InChI Key: MEXNLHSDFVALTM-UHFFFAOYSA-N
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Description

3-Propylpiperidin-3-ol is a chemical compound with the molecular formula C8H17NO. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 3-propylpyridine, which involves the reduction of the pyridine ring to form the piperidine ring. This reaction is usually carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-pressure hydrogenation reactors and efficient catalysts can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Propylpiperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-propylpiperidin-3-one, while reduction can produce 3-propylpiperidine .

Mechanism of Action

The mechanism of action of 3-Propylpiperidin-3-ol involves its interaction with specific molecular targets and pathways in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior .

Properties

IUPAC Name

3-propylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-4-8(10)5-3-6-9-7-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXNLHSDFVALTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734610
Record name 3-Propylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343834-84-3
Record name 3-Propylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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